molecular formula C7H3F4NO2 B105636 4-Fluoro-3-nitrobenzotrifluoride CAS No. 367-86-2

4-Fluoro-3-nitrobenzotrifluoride

Cat. No. B105636
CAS RN: 367-86-2
M. Wt: 209.1 g/mol
InChI Key: HLDFCCHSOZWKAA-UHFFFAOYSA-N
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Description

Liquid-Crystalline Properties of Dissymmetric Molecules

The study of dissymmetric molecules, specifically 4- and 3-[2-(perfluoroalkyl)ethoxy]-substituted nitrobenzenes and benzonitriles, has revealed significant smectic properties, which are a type of liquid crystal phase. These properties were characterized by X-ray diffraction, showing a partially interdigitated bilayer arrangement in the smectic A phase and a layer spacing of two times the calculated molecular length in the smectic B phase. The molecular arrangements are influenced by both fluorophilic and polar interactions[“].

Synthesis of Heterocyclic Scaffolds

4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a versatile building block for the synthesis of various heterocyclic compounds. The paper discusses its use in solid-phase synthesis to create diverse libraries of nitrogenous heterocycles, which are crucial in drug discovery. The synthesis involves immobilization on Rink resin, chlorine substitution, nitro group reduction, and cyclization to yield benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. However, the paper also notes limitations, including an unsuccessful attempt to synthesize an 8-membered benzodiazocine cycle[“].

Fluorinated Benzimidazole-Substituted Nitronyl Nitroxides

A series of fluorinated benzimidazole-substituted nitronyl nitroxides were synthesized and structurally confirmed through single-crystal X-ray diffraction. The study found that the magnetic properties of these compounds are influenced by the type of hydrogen bonding within the crystal structure. The introduction of fluorine atoms into the benzene ring significantly increases the acidity of the paramagnets, which is important for their redox properties. The paper also discusses the correlation between experimental redox potentials and quantum chemical calculations[“].

Continuous-Flow Synthesis of 5-Fluoro-2-Nitrobenzotrifluoride

The synthesis of 5-fluoro-2-nitrobenzotrifluoride was achieved using a continuous-flow millireactor system, which offers improved safety and efficiency compared to traditional batch reactors. The study evaluated the process safety and mass transfer limitations, optimizing operational conditions such as the composition of the mixed acid, molar ratio, residence time, and temperature. This method is beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration[“].

Synthesis of 3-Fluoro-4-Nitrophenol

The synthesis of 3-fluoro-4-nitrophenol from 2,4-difluoronitrobenzene was studied, focusing on the methoxylation and demethylation steps. The reaction conditions were optimized for the mole ratio of reactants and reaction time. The final product was purified by steam distillation, achieving a yield of 38.7% and a purity of 99.5%. The structure of the synthesized compound was confirmed by IR and ^1HNMR[“].

Synthesis and Crystal Structures of Fluoro(trifluoroacetato)metallates

A series of fluoro(trifluoroacetato)metallates were synthesized and their crystal structures determined by single-crystal X-ray diffraction. These compounds contain trinuclear complex anions with a three-coordinated F atom at the center, surrounded by Ni(II) or Co(II) atoms. The metal atoms are linked by bridging trifluoroacetate groups, with the oxygen atoms of axial CF3COOH molecules completing the octahedral coordination environment. This study provides insight into the structural similarities with other trinuclear 3d metal oxo carboxylate complexes[“].

Scientific research applications

Synthesis and Chemical Reactivity

Synthesis Protocols and Process Efficiency5-fluoro-2-nitrobenzotrifluoride, a compound structurally similar to 4-Fluoro-3-nitrobenzotrifluoride, was synthesized efficiently in a continuous-flow millireactor. The process exhibited enhanced control over impurities and higher efficiency due to improved mass and heat transfer rates, making it advantageous for commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration (Chen et al., 2020).

Chemical Reactions and MobilityThe mobility of nitro and fluoro substituents in compounds similar to 4-Fluoro-3-nitrobenzotrifluoride, such as 1,3-dinitro- and 1-fluoro-3-nitrobenzenes, and 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides, was studied. These studies revealed unique dependences of activation enthalpy (ΔΔH≠) on activation entropy (ΔΔS≠) and Gibbs free energy (ΔΔG≠), providing insights into the selectivity of reactions involving charged O- and S-nucleophiles (Khalfina & Vlasov, 2007).

Material Science and Analytical Applications

Functionalization of Silica ParticlesSilica particles were functionalized using nucleophilic aromatic substitution reactions of fluoronitro-substituted aromatic compounds, including 4-Fluoro-3-nitrobenzotrifluoride derivatives. This method allowed the incorporation of primary amino and chromophoric groups into silica particles, demonstrating the compound's potential in material science and sensor technology (Roth et al., 2006).

Analytical Detection of Amino Acids7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a compound related to 4-Fluoro-3-nitrobenzotrifluoride, was used as a labeling reagent for high-performance liquid chromatography of amino acids. This application underlines the potential of fluoronitrobenzotrifluoride derivatives in sensitive and specific detection methods in analytical chemistry (Watanabe & Imai, 1981).

Applications in Organic Synthesis and Medicinal Chemistry

Herbicide SynthesisA compound structurally related to 4-Fluoro-3-nitrobenzotrifluoride was used in the synthetic process of the herbicide Beflubutamid, demonstrating the role of such compounds in the synthesis of agricultural chemicals (Huan-you, 2012).

Solid-Phase Synthesis of Heterocycles4-Fluoro-3-nitrobenzoic acid, closely related to the compound , was used in the solid-phase synthesis of various heterocycles, highlighting the versatility of 4-Fluoro-3-nitrobenzotrifluoride derivatives in generating diverse molecular scaffolds, crucial for drug discovery and medicinal chemistry (Lee, Murray, & Rivero, 1997).

properties

IUPAC Name

1-fluoro-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
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InChI

InChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDFCCHSOZWKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073169
Record name Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)-
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Molecular Weight

209.10 g/mol
Source PubChem
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Product Name

4-Fluoro-3-nitrobenzotrifluoride

CAS RN

367-86-2
Record name 4-Fluoro-3-nitrobenzotrifluoride
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Record name 4-Fluoro-3-nitrobenzotrifluoride
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Record name Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)-
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Record name 3-nitro-α,α,α,4-tetrafluorotoluene
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Record name 4-Fluoro-3-nitrobenzotrifluoride
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Synthesis routes and methods

Procedure details

A mixture of 22.6 parts of 4-chloro-3-nitrobenzotrifluoride, 9.3 parts of potassium fluoride, and 1.4 parts of tetramethylammonium bromide catalyst was heated and maintained at about 165.0° C. for about 9 hours. The reaction mixture was then cooled to room temperature and filtered. The filtrate was distilled under reduced pressure to yield 161 parts of 4-fluoro-3-nitrobenzotrifluoride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
WB Whalley - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
The diazotisation of 3-nitro-5-aminobenzotrifluoride (I; R= NO,, R'= NH,)(Finger and Reed, J. Amer. Chew. SOC., 1944, 66, 1972) readily gave rise to 3-nitro-5-hydroxybenzotri, fluoride (I…
Number of citations: 13 pubs.rsc.org
J Wnorowska, J Kočišek, Š Matejčík - International Journal of Mass …, 2014 - Elsevier
… We have studied DEA to 4-fluoro-3-nitrobenzotrifluoride and 1-nitro-3(1122-tetrafluoroethoxy) benzene. We have detected major negative ionic formed via DEA reactions and …
Number of citations: 2 www.sciencedirect.com
BP Spragg, AD Hutchings - Journal of Chromatography A, 1983 - Elsevier
… determination of putrestine, spermidine and spermine after derivatisation with 4-fluoro-3nitrobenzotrifluoride … Vessman and Strijmberg4 used 4-fluoro-3-nitrobenzotrifluoride …
Number of citations: 40 www.sciencedirect.com
郭晓丽, 李二虎, 宋雅东, 钟武, 王美玉… - … FOOD SCIENCE & …, 2018 - xdspkj.ijournals.cn
… This study used the 4-fluoro-3-nitrobenzotrifluoride (FNBT) pre-column derivatization RP-HPLC analysis method with UV detector (abbreviated as FNBT method) and the dansyl …
Number of citations: 0 xdspkj.ijournals.cn
J Kocisek, S Matejcik - academia.edu
… We have studied DEA to 4-fluoro-3-nitrobenzotrifluoride and 1-nitro-3(1122tetrafluoroethoxy) benzene. We have detected major negative ionic formed via DEA reactions and suggested …
Number of citations: 0 www.academia.edu
J Vessman, S Stromberg - Analytical Chemistry, 1977 - ACS Publications
… of 4fluoro-3-nitrobenzotrifluoride (FNBT) from Pierce, Rockford, 111.; toluene and ethyl iodide, … 4-Fluoro-3-nitrobenzotrifluoride reagent (0.03 M) was prepared by diluting 0.4 mL FNBT to …
Number of citations: 49 pubs.acs.org
MJ Lynch, SR Bartolucci - Journal of the Association of Official …, 1982 - academic.oup.com
… Add 5 mL 0.2% 4-fluoro-3nitrobenzotrifluoride solution, stopper, and mix by gentle hand-shaking. Vent and stopper loosely to relieve pressure. Place tube in 55C water bath for 16 h (…
Number of citations: 13 academic.oup.com
JT Gerig, JD Reinheimer - Journal of the American Chemical …, 1975 - ACS Publications
Reactions of 4-fluoro-3-nitro-, 2-fluoro-4-nitro-, and 4-chloro-2, 6-dinitrobenzotrifluoride and 2, 6-dinitro-4-trifluo-romethylbenzenesulfonate with various amino acid and peptide model …
Number of citations: 38 pubs.acs.org
SH Choi, HG Kim, HI Park, BG Chun - The Korean Journal of …, 1988 - koreascience.kr
… 1983 Spragg BP, Hutchings AD: High-performance liquid chromatographic determination of putrescine, spermidine and spermine after derivatizaton with 4-fluoro-3-nitrobenzotrifluoride. …
Number of citations: 0 koreascience.kr
C Neagoie, V Krchňák - ACS Combinatorial Science, 2012 - ACS Publications
… 6 were acylated with Fmoc-Phe-OH (R 1 = Bn), the Fmoc group was cleaved with piperidine, and the resin-bound intermediates were reacted with 4-fluoro-3-nitrobenzotrifluoride (R 2 = …
Number of citations: 24 pubs.acs.org

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